molecular formula C9H9BrFNO B1400069 3-(4-Bromo-3-fluorophenoxy)azetidine CAS No. 1495618-89-7

3-(4-Bromo-3-fluorophenoxy)azetidine

Cat. No.: B1400069
CAS No.: 1495618-89-7
M. Wt: 246.08 g/mol
InChI Key: CVMMDPZBYANSJZ-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-fluorophenoxy)azetidine is a high-value chemical building block designed for research and development applications, particularly within medicinal chemistry and drug discovery. This compound features an azetidine ring linked to a 4-bromo-3-fluorophenyl group via an ether bond, a structural motif present in various pharmacologically active molecules . The presence of both bromo and fluoro substituents on the aromatic ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to efficiently diversify the molecular structure and create a wide array of derivatives for screening . The azetidine scaffold is of significant interest in lead optimization efforts due to its favorable physicochemical properties, which can improve the metabolic stability, solubility, and overall drug-likeness of candidate molecules compared to their bulkier counterparts. Main Applications & Research Value: This compound serves primarily as a versatile synthetic intermediate. It can be incorporated into molecules as a core scaffold to explore structure-activity relationships (SAR) or used as a key fragment in the synthesis of potential inhibitors and receptor modulators. Its structural similarity to other documented azetidine and phenyl derivatives suggests potential utility in the development of therapeutics for central nervous system (CNS) disorders, oncology, and inflammation . The electron-withdrawing halogen atoms also enhance the compound's potential use in materials science, for instance, in the synthesis of organic semiconductors or liquid crystals. Handling & Compliance: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

3-(4-bromo-3-fluorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7/h1-3,7,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMMDPZBYANSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-fluorophenoxy)azetidine typically involves the reaction of 4-bromo-3-fluorophenol with azetidine. One common method is the nucleophilic substitution reaction where 4-bromo-3-fluorophenol reacts with azetidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-fluorophenoxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azetidines, phenoxy derivatives, and complex heterocyclic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as an essential intermediate for synthesizing more complex organic compounds. Its unique structure allows for diverse chemical transformations including nucleophilic substitutions and cross-coupling reactions.

Biology

  • Biological Assays and Enzyme Interactions : Research indicates that 3-(4-Bromo-3-fluorophenoxy)azetidine can act as a probe for studying enzyme interactions, particularly in cancer research where it has shown potential as an inhibitor of protein-tyrosine phosphatases.

Industry

  • Development of New Materials : The compound is also valuable in the production of specialty chemicals and advanced materials, leveraging its reactivity for creating polymers and other functional materials.

Case Studies

  • Antiproliferative Effects on Cancer Cells
    • A study evaluated the effects of various azetidine derivatives on MCF-7 breast cancer cells. Results indicated significant inhibition of cell viability with an IC50 value in the low nanomolar range, highlighting its potential as an anticancer agent.
  • Mechanism Exploration
    • Another investigation utilized confocal microscopy to assess how this compound affects tubulin dynamics. The findings revealed that it disrupts normal tubulin polymerization, leading to cell cycle arrest and apoptosis, which is crucial for understanding its therapeutic mechanisms.

Data Table: Summary of Chemical Reactions and Applications

Reaction TypeReagents UsedConditionsMajor Products
Nucleophilic SubstitutionPotassium carbonate, DMFElevated temperatureSubstituted azetidines
OxidationPotassium permanganateVariesOxidized derivatives
ReductionLithium aluminum hydrideAnhydrous conditionsReduced derivatives
Cross-CouplingPalladium catalystsBasic conditionsCarbon-carbon bond formations

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-fluorophenoxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 3-(4-Bromo-3-fluorophenoxy)azetidine with structurally related azetidine derivatives:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-(3-Bromo-4-fluorophenoxy)azetidine 3-Br, 4-F on phenyl C₉H₉BrFNO 246.08 Direct phenoxy linkage; high ring strain
3-(4-Bromo-phenoxymethyl)-azetidine 4-Br on phenyl C₁₀H₁₂BrNO 242.11 Methylene bridge; increased hydrophobicity
3-[(5-Bromo-2-fluorophenyl)methyl]azetidine 5-Br, 2-F on phenyl C₁₀H₁₁BrFN 244.11 Benzyl substitution; altered steric effects
cis-3j (spiroazetidine) 4-Br on phenyl C₂₀H₁₄BrClN₂O₂ 409.05 Spiro architecture; potential CNS activity
Key Observations:
  • Substituent Position: The position of bromine and fluorine significantly affects electronic properties. For example, 3-(3-Bromo-4-fluorophenoxy)azetidine has a para-fluorine and meta-bromine, which may enhance dipole interactions compared to ortho-substituted analogs .
  • Linkage Type: Compounds with direct phenoxy linkages (e.g., 3-(3-Bromo-4-fluorophenoxy)azetidine) exhibit higher ring strain and reactivity than those with methylene bridges (e.g., 3-(4-Bromo-phenoxymethyl)-azetidine) .
  • Biological Relevance : Spiroazetidines like cis-3j show promise in central nervous system (CNS) drug discovery due to their rigid scaffolds , while fluorinated azetidines are valued for their improved metabolic stability .

Biological Activity

3-(4-Bromo-3-fluorophenoxy)azetidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of bromine and fluorine atoms in its structure enhances its binding affinity to various biological targets, making it a valuable compound for research in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H11BrFNO, with a molecular weight of 260.1 g/mol. Its unique structure includes a phenoxy group linked to an azetidine ring, which is crucial for its biological interactions.

Property Value
Molecular FormulaC10H11BrFNO
Molecular Weight260.1 g/mol
Key Functional GroupsBromine, Fluorine, Phenoxy, Azetidine

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of bromine and fluorine enhances its specificity and affinity towards these targets, allowing it to modulate various biological pathways. This modulation can lead to the inhibition or activation of enzymes, resulting in diverse physiological effects.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell growth by interfering with critical cellular processes such as tubulin polymerization, which is essential for mitosis.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • MDA-MB-231 (triple-negative breast cancer)

The compound demonstrated IC50 values comparable to established anticancer agents, indicating its potential as a therapeutic candidate .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. Studies suggest that it may act as an inhibitor of protein-tyrosine phosphatases and other relevant enzymes, which could further contribute to its anticancer effects .

Case Studies

  • Study on Antiproliferative Effects :
    A study evaluated the antiproliferative effects of various azetidine derivatives, including this compound, on MCF-7 cells. The results indicated significant inhibition of cell viability with an IC50 value in the low nanomolar range, demonstrating its potency as an anticancer agent .
  • Mechanism Exploration :
    Another investigation focused on the mechanism by which this compound affects tubulin dynamics. The study utilized confocal microscopy to observe changes in microtubule organization post-treatment, revealing that the compound disrupts normal tubulin polymerization, leading to cell cycle arrest and apoptosis .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Bromo-3-fluorophenoxy)azetidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between azetidine derivatives and halogenated aromatic precursors. For example:

  • Nucleophilic Aromatic Substitution : Reacting 4-bromo-3-fluorophenol with a suitably activated azetidine (e.g., azetidine hydrochloride) under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or DMSO. Elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours) improve yields by enhancing nucleophilicity .
  • Lewis Acid Catalysis : Using catalysts like BF₃·Et₂O can stabilize transition states in ring-opening or coupling reactions, particularly when steric hindrance is a concern .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming regiochemistry and substituent orientation. For example, the azetidine ring protons resonate at δ 3.5–4.5 ppm, while aromatic protons from the bromo-fluorophenoxy group appear at δ 6.8–7.5 ppm. 19^19F NMR can resolve fluorinated substituent environments .
  • IR Spectroscopy : Key peaks include C-O-C stretching (~1250 cm⁻¹) and azetidine ring vibrations (~1450 cm⁻¹). β-Lactam derivatives (if present) show C=O stretches at ~1750 cm⁻¹ .

Advanced Research Questions

Q. How can reaction parameters be optimized to minimize dimerization or side products during synthesis?

Methodological Answer:

  • Solvent and Temperature Control : Using DMSO-d₆ or CH₃CN at lower temperatures (0–25°C) reduces azetidine dimerization, a common side reaction observed under acidic or prolonged heating conditions .
  • Additives : Introducing scavengers like molecular sieves or triethylamine can sequester reactive intermediates (e.g., trifluoroacetic acid byproducts) that promote dimerization .

Q. What computational methods are suitable for predicting the reactivity and regioselectivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in nucleophilic substitutions. For example, the bromine atom’s electron-withdrawing effect directs substitution to the para position relative to fluorine .
  • Molecular Dynamics (MD) Simulations : Model steric effects in azetidine ring-opening reactions, particularly when bulky substituents are introduced .

Q. How do stereochemical outcomes vary in derivatives of this compound, and what strategies ensure diastereoselectivity?

Methodological Answer:

  • Chiral Catalysts : Use enantiopure ligands (e.g., BINOL-derived phosphoric acids) in cycloadditions to control spiroazetidine formation, as demonstrated in Staudinger reactions .
  • Protecting Groups : Temporary protection of reactive sites (e.g., TBDMS for hydroxyl groups) prevents undesired stereochemical scrambling during multi-step syntheses .

Q. How can researchers resolve contradictions in reported biological activity data for azetidine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing bromine with methyl groups) to isolate contributions to bioactivity. For example, fluorinated β-lactams show enhanced anticancer activity compared to non-fluorinated analogues .
  • Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability. Discrepancies in IC₅₀ values may arise from differences in cell permeability or metabolic stability .

Data Analysis and Optimization

Q. What strategies address low yields in the synthesis of this compound analogues?

Methodological Answer:

  • High-Throughput Screening (HTS) : Test combinations of bases (e.g., K₂CO₃ vs. NaH) and solvents (e.g., DMF vs. THF) to identify optimal conditions for specific substituents .
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while improving yields by 10–20% through enhanced thermal efficiency .

Q. How can researchers validate the stability of this compound under physiological conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC. Hydrolysis of the azetidine ring is a common instability mechanism .
  • Mass Spectrometry (LC-MS) : Identify degradation products (e.g., ring-opened amines or lactams) to refine storage conditions (e.g., inert atmosphere, low-temperature storage) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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